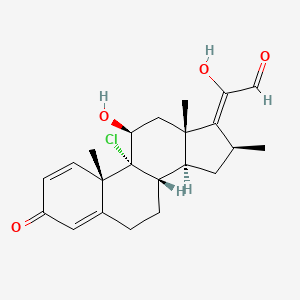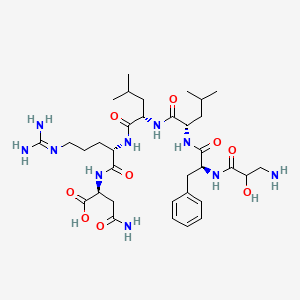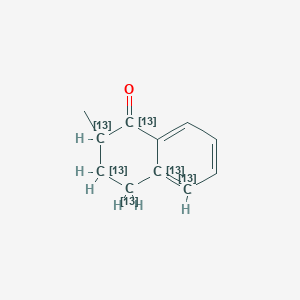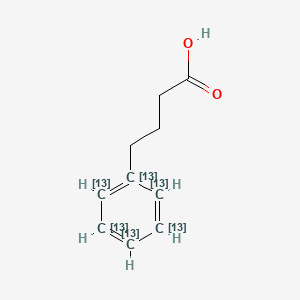![molecular formula C10H14N2O5 B584016 [3'-13C]Thymidine CAS No. 478511-06-7](/img/structure/B584016.png)
[3'-13C]Thymidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymidine, also known as deoxythymidine, is a pyrimidine deoxynucleoside . It is the DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA . In cell biology, it is used to synchronize the cells in S phase .
Synthesis Analysis
The thymidine incorporation assay is a common method that involves a strategy where a radioactive nucleoside, 3H-thymidine, is incorporated into new strands of chromosomal DNA during mitotic cell division . More recently developed assays have eliminated the need to use radioisotopes .Molecular Structure Analysis
Thymidine is a nucleoside composed of deoxyribose (a pentose sugar) joined to the pyrimidine base thymine . It can be phosphorylated with one, two, or three phosphoric acid groups, creating dTMP (deoxythymidine monophosphate), dTDP, or dTTP (for the di- and tri- phosphates, respectively) .Chemical Reactions Analysis
The thymidine incorporation assay involves a strategy where a radioactive nucleoside, 3H-thymidine, is incorporated into new strands of chromosomal DNA during mitotic cell division . A scintillation beta-counter is used to measure the radioactivity in DNA recovered from the cells to determine the extent of cell division that has occurred in response to a test agent .Physical and Chemical Properties Analysis
Thymidine has a molecular weight of 242.229 u . It exists in solid form as small white crystals or white crystalline powder . The stability of deoxythymidine under standard temperature and pressure (STP) is very high .Scientific Research Applications
DNA Synthesis and Cell Proliferation Studies
Studies have shown that thymidine analogs like [3'-13C]Thymidine are critical in investigating DNA synthesis and cell proliferation. However, the use of certain thymidine analogs, such as 3H-thymidine, has been found to induce cell-cycle arrest and apoptosis, leading to the recommendation that stable isotope methods, possibly including this compound, are superior for determining rates of DNA synthesis and cell replication (Hu et al., 2002).
Positron Emission Tomography (PET) Imaging
[11C]Thymidine and its analogs are used as proliferation markers in PET studies of tumors. The stability of these compounds, particularly in their ability to withstand metabolic degradation, makes them beneficial in the evaluation of tumor dynamics and treatment efficacy (Wodarski et al., 2000).
Mechanisms of Drug Resistance and Cellular Response
Thymidine analogs, such as 3'-Azido-3'-deoxythymidine (AZT), are widely used in treatments like AIDS and have been subject to extensive studies to understand their mechanisms of action, including DNA incorporation, mutant frequency, and loss of heterozygosity. These studies help in comprehending the drug's mutagenicity and carcinogenicity (Meng et al., 2000).
Impact on Skin and Hair Growth
Research has found that thymidine analogs have significant effects on biological tissues, such as stimulating epidermal proliferation and hair growth in animal models. These findings suggest potential therapeutic applications for disorders related to skin and hair (Safer et al., 2001).
Chemotherapeutic Applications
Thymidine analogs play a crucial role in chemotherapy. For instance, TAS-102, a combination drug containing trifluorothymidine (a thymidine analog), has been studied for its efficacy in cancer treatment. Understanding how these compounds are incorporated into DNA helps in formulating effective cancer treatment regimens (Emura et al., 2004).
Mechanism of Action
Target of Action
The primary targets of [3’-13C]Thymidine are Thymidine Kinase 1 (TK1) and Thymidine Phosphorylase (TYMP) . TK1 is a DNA salvage pathway enzyme involved in regenerating thymidine for DNA synthesis and DNA damage . TYMP, on the other hand, plays dual roles as a tumor growth factor and a key activation enzyme of anticancer metabolites .
Mode of Action
[3’-13C]Thymidine, being a thymidine analog, interacts with its targets by getting incorporated into the DNA synthesis process. Thymidine is the DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA . In cell biology, it is used to synchronize the cells in the S phase .
Biochemical Pathways
[3’-13C]Thymidine affects the DNA salvage pathway and the de novo synthesis pathway . In the salvage pathway, thymidine monophosphate (dTMP) is produced by thymidine phosphorylation catalyzed by thymidine kinases . In the de novo pathway, deoxyuridylate (dUMP) is converted to dTMP by thymidylate synthase . These pathways are crucial for DNA synthesis and cellular growth .
Pharmacokinetics
It is known that thymidine is a small molecule and can be transported across the cell membrane by facilitated diffusion .
Result of Action
The molecular and cellular effects of [3’-13C]Thymidine’s action are primarily related to DNA synthesis and cellular proliferation. Thymidine-induced cell-cycle arrest has no effect on the apoptosis or DNA damage of the cancer cell lines . This suggests that [3’-13C]Thymidine targets a key factor in the cell cycle, and its treatment protects healthy cells from the DNA damage and apoptosis caused by certain treatments .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [3’-13C]Thymidine. For instance, the presence of certain enzymes in the environment can affect the hypermodification of thymidine . Moreover, the genes encoding thymidine hypermodifying enzymes are widespread in natural populations of bacterial viruses, suggesting that environmental factors might influence the action of [3’-13C]Thymidine .
Future Directions
Biochemical Analysis
Biochemical Properties
[3’-13C]Thymidine participates in numerous biochemical reactions, primarily involving DNA synthesis and repair . It interacts with several enzymes, including thymidine kinase, which phosphorylates thymidine to form thymidine monophosphate, a precursor for DNA synthesis .
Cellular Effects
[3’-13C]Thymidine influences various cellular processes. It is critical for DNA replication, and its incorporation can affect cell signaling pathways, gene expression, and cellular metabolism . For instance, [3’-13C]Thymidine is used to synchronize cells in various phases of the cell cycle .
Molecular Mechanism
The molecular mechanism of [3’-13C]Thymidine primarily involves its conversion into thymidine triphosphate (dTTP), which is incorporated into DNA during replication . This process involves several enzymes, including thymidine kinase and nucleotide diphosphate kinase .
Temporal Effects in Laboratory Settings
The effects of [3’-13C]Thymidine can change over time in laboratory settings. For instance, it has been used to track DNA synthesis over time in cell proliferation studies . Its stability and non-radioactive nature make it ideal for long-term studies.
Dosage Effects in Animal Models
The effects of [3’-13C]Thymidine can vary with different dosages in animal models. High doses of thymidine can lead to imbalances in the nucleotide pool, potentially causing DNA replication stress and cell cycle arrest .
Metabolic Pathways
[3’-13C]Thymidine is involved in the nucleotide salvage pathway, where it is phosphorylated by thymidine kinase to form thymidine monophosphate . This is then further phosphorylated to form dTTP, which is incorporated into DNA .
Transport and Distribution
[3’-13C]Thymidine is transported into cells via nucleoside transporters . Once inside the cell, it is distributed to the cytoplasm where it is phosphorylated by thymidine kinase .
Subcellular Localization
[3’-13C]Thymidine and its phosphorylated forms are primarily located in the cytoplasm, but can also be found in the nucleus where they are incorporated into DNA . The localization of [3’-13C]Thymidine and its metabolites can be influenced by various factors, including cell cycle stage and DNA damage response .
Properties
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)(413C)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFYYKKMVGJFEH-HJYJAITLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[13C@@H]([C@H](O2)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![D-[1,3-13C2]Ribose](/img/structure/B583941.png)




![D-[2,3,4,5-13C4]Ribose](/img/structure/B583948.png)

![6-Methyl-1H-pyrazolo[4,3-c]pyridazine 5-oxide](/img/structure/B583952.png)


